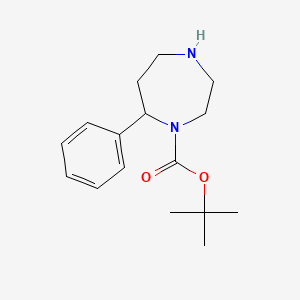

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” is a chemical compound, likely used in research or industrial applications. It’s important to note that the information available is limited and may not fully describe the compound you’re interested in .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” were not found, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” have been mentioned in the context of synthesis routes used in illicit fentanyl manufacture .Physical And Chemical Properties Analysis

For “tert-Butyl 1,4-diazepane-1-carboxylate”, a similar compound, the molecular weight is 200.28 g/mol, the density is 1.0±0.1 g/cm3, the boiling point is 277.9±23.0 °C at 760 mmHg, and the flash point is 121.9±22.6 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its diazepane ring can act as a scaffold for generating compounds with potential anxiolytic and antidepressant activities due to its structural similarity to known psychoactive drugs .

Biochemistry

“Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” is used as a biochemical reagent in biochemistry research. It can be utilized as a biological material or organic compound for life science-related research, particularly in the study of enzyme-substrate interactions and receptor binding assays .

Pharmacology

In pharmacology, this compound’s derivatives are explored for their therapeutic potential. The structural features of the diazepane ring are conducive to binding with various biological targets, which is crucial for the development of new drugs .

Organic Synthesis

This compound is employed in organic synthesis as a building block for complex molecules. Its tert-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule. This is particularly useful in the synthesis of diverse heterocyclic compounds .

Materials Science

While specific applications in materials science are not directly cited, the chemical properties of “Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” suggest its potential use in the development of organic materials, such as novel polymers or organic semiconductors, where its stable ring structure could impart desirable characteristics .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development .

Chemical Education

As a compound with a clear and distinct structure, “Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” can be used in chemical education to illustrate principles of organic chemistry, including stereochemistry, functional group transformations, and molecular interactions .

Environmental Chemistry

Though not traditionally associated with environmental chemistry, derivatives of this compound could be studied for their environmental fate and behavior, such as biodegradability and potential to bioaccumulate, contributing to safer chemical design .

Propiedades

IUPAC Name |

tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXTRAEXJUHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)

![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)

![2-(4-chloro-2-methylphenoxy)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2752269.png)

![cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2752272.png)